
2-(4-Méthoxyphényl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound for various applications.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,3,4-oxadiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that similar compounds may work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole is currently unknown .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole can bind to DNA, thereby interfering with the replication process and leading to potential anticancer effects .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation. By influencing these pathways, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole can alter gene expression and cellular metabolism, leading to reduced cell viability and growth .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-(4-Methoxyphenyl)-1,3,4-oxadiazole can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects are particularly evident in in vitro studies using cultured cells .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
2-(4-Methoxyphenyl)-1,3,4-oxadiazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic profile of cells, potentially leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Additionally, the compound can bind to serum proteins, influencing its distribution and accumulation in different tissues. These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For instance, the presence of a methoxy group can influence the compound’s localization to the mitochondria, where it can exert its effects on mitochondrial function and bioenergetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-1,3,4-thiadiazole
- 2-(4-Methoxyphenyl)-1,3,4-triazole
- 2-(4-Methoxyphenyl)-1,3,4-oxazole
Uniqueness
2-(4-Methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESXRJGLIKNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354214 | |
| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-35-6 | |
| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in the synthesis of fluorescent compounds?
A1: In the first paper [], 2-(4-Methoxyphenyl)-1,3,4-oxadiazole acts as a key precursor for synthesizing 2-(5-Methyl-1,3,4- oxadiazole -2-yl)-6-diethylaminofluoran. This compound belongs to the fluoran dye family, known for their fluorescent properties. The 2-(4-Methoxyphenyl)-1,3,4-oxadiazole moiety likely contributes to the conjugated system of the final dye, influencing its light absorption and emission characteristics.
Q2: How does the incorporation of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole impact the properties of polyimides?
A2: The second paper [] investigates the influence of different diamine structures, including one containing 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, on the properties of synthesized polyimides. The researchers aimed to understand how this specific structural motif affects the polymers' optoelectronic and electrochromic performance. The study found that incorporating 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, alongside other structural variations, contributed to desirable properties like high thermal stability and tunable morphologies in the resulting polyimide materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


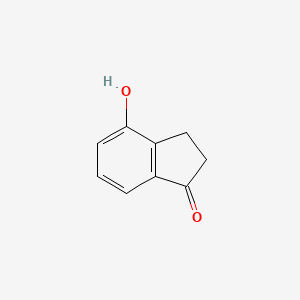

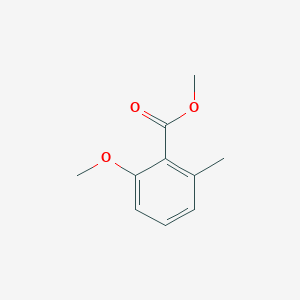
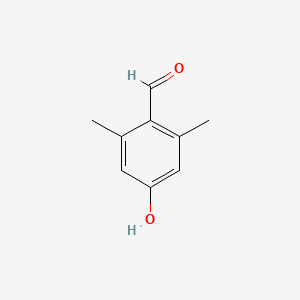
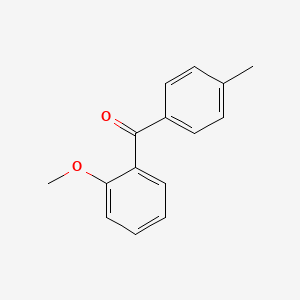
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)


![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

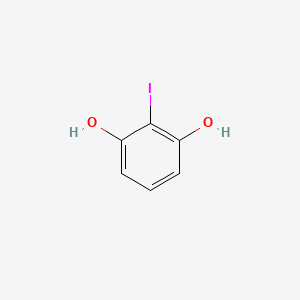
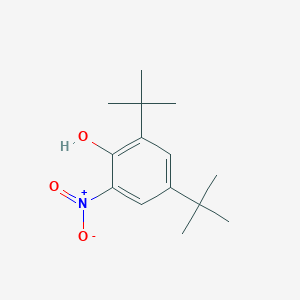

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
